4-Fluoro-6-methoxynicotinic acid is a chemical compound with the molecular formula . It is a derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring. This compound is notable for its potential applications in medicinal chemistry and agrochemical development due to its unique structural properties and biological activities.
4-Fluoro-6-methoxynicotinic acid is classified under the category of heterocyclic compounds, specifically as a pyridine derivative. Its synthesis often involves starting materials derived from nicotinic acid, which is widely available. The compound is recognized for its role in various chemical reactions and biological interactions, making it a subject of interest in both academic and industrial research.
The synthesis of 4-fluoro-6-methoxynicotinic acid typically involves several key steps:
These synthetic routes may vary based on specific laboratory conditions and desired yields, but they generally follow established organic chemistry protocols.
The molecular structure of 4-fluoro-6-methoxynicotinic acid can be described as follows:
COC1=NC=C(C(=C1)F)C(=O)OThe structure features a pyridine ring with substituents that significantly influence its reactivity and interaction with biological targets.
4-Fluoro-6-methoxynicotinic acid can participate in various chemical reactions, including:
The specific products formed depend on the reaction conditions and reagents used, showcasing the compound's versatility in organic synthesis.
The mechanism of action for 4-fluoro-6-methoxynicotinic acid primarily involves its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances the compound's ability to form hydrogen bonds, which can facilitate interactions with enzymes and receptors.
This interaction may lead to enzyme inhibition or modulation of receptor activity, contributing to its potential pharmacological effects. Such mechanisms are crucial for understanding how this compound might influence biochemical pathways in research settings.
The physical and chemical properties of 4-fluoro-6-methoxynicotinic acid are summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 171.13 g/mol |
| Appearance | White to yellow solid |
| Solubility | Soluble in water |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Log P (octanol-water partition coefficient) | 1.36 |
These properties indicate that the compound is soluble in polar solvents, which is advantageous for its application in biological assays and chemical reactions.
4-Fluoro-6-methoxynicotinic acid has several notable applications in scientific research:
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4